molecular formula C4H10O2S2 B168008 2-Hydroxyethyl disulfide CAS No. 1892-29-1

2-Hydroxyethyl disulfide

Cat. No. B168008
CAS RN: 1892-29-1
M. Wt: 154.3 g/mol
InChI Key: KYNFOMQIXZUKRK-UHFFFAOYSA-N
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Description

2-Hydroxyethyl Disulfide is an organosulfur compound that belongs to the class of dialkyl disulfides. It is characterized by a disulfide bond (-S-S-) between two hydroxyethyl groups. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in water, ethanol, acetone, and ether .

Safety and Hazards

2-Hydroxyethyl disulfide is combustible and containers may explode when heated . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

2-Hydroxyethyl disulfide has been used in the synthesis of self-healing waterborne polyurethanes containing disulfide bonds in the main chain . It has also been used in the creation of high-speed underwater hydrogel robots with programmable motions powered by light . These applications suggest potential future directions in material science and robotics .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl Disulfide involves its ability to undergo redox reactions, particularly the interconversion between dithiol and disulfide forms. This redox activity is crucial in various biochemical processes, including the formation and cleavage of disulfide bonds in proteins. The compound can interact with glutathione and other thiol-containing molecules, facilitating redox reactions and maintaining cellular redox balance .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxyethyl disulfide are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the proliferation of murine spleen cells

Cellular Effects

It is known to affect lymphocyte proliferation and functions in vitro

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl Disulfide can be synthesized through the reaction of 3-mercapto-1-propanol with iodine and hydrogen peroxide. The process involves the following steps :

  • Combine 3-mercapto-1-propanol (0.92g, 1mmol) and iodine (1.5mg, 0.01mmol) in a three-neck flask.
  • Add 3mL of ethyl acetate as a solvent and stir the mixture magnetically.
  • Slowly add 30% hydrogen peroxide (0.11mL, 1mmol) dropwise at 30°C.
  • Continue stirring for 30 minutes.
  • Add 15mL of saturated sodium thiosulfate solution and extract with 15mL of ethyl acetate.
  • Wash the extract with 15mL of saturated saline solution, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain this compound with a yield of 98%.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene oxide with hydrogen sulfide in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl Disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols and amines.

Major Products Formed:

Comparison with Similar Compounds

2-Hydroxyethyl Disulfide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dual functionality as both a reducing agent and a precursor for self-assembled monolayers. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial processes .

properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethanol
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InChI

InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2
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InChI Key

KYNFOMQIXZUKRK-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCO)O
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID4044404
Record name 2-Hydroxyethyl disulfide
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Molecular Weight

154.3 g/mol
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Physical Description

Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-dithiobis-
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Record name 2-Hydroxyethyl disulfide
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Boiling Point

158-163 °C at 3.50E+00 mm Hg
Record name 2-Hydroxyethyl Disulfide
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CAS RN

1892-29-1
Record name Hydroxyethyl disulfide
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Record name 2-HYDROXYETHYL DISULFIDE
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Melting Point

25-27 °C
Record name 2-Hydroxyethyl Disulfide
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Synthesis routes and methods

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Hydroxyethyl disulfide primarily interacts with protein thiols, forming mixed disulfides via thiol-disulfide exchange reactions. [, , , ] This modification can significantly alter protein structure and function. For example, modification of Cys141 in Aspergillus niger NADP-Glutamate dehydrogenase by this compound preferentially attenuates its reductive amination activity while minimally impacting oxidative deamination activity. [] This effect on enzyme kinetics highlights the potential for specific and targeted modulation of protein function using this compound.

ANone:

  • Spectroscopic Data: Characterization by techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR) can provide information on the structure and bonding within the molecule. [, ]

A: this compound has been successfully incorporated into various materials, including polyurethane, to impart desirable properties. [, ] For instance, incorporating this compound as a chain extender in waterborne polyurethane, alongside a UV absorber, enhances the material's resistance to yellowing. This enhanced resistance is attributed to the dynamic reversible nature of the disulfide bond, which can break and reform upon heat absorption, and the protective effect of the UV absorber against ultraviolet radiation. []

A: While not a catalyst itself, this compound is often employed as a substrate to study the activity of enzymes with thiol-disulfide oxidoreductase activity. For instance, it's used to assess the activity of thioltransferases (glutaredoxins), enzymes crucial for cellular redox homeostasis. [, , , ]

ANone: While specific computational studies focusing solely on this compound are limited within the provided context, the broader field of computational chemistry offers tools and methodologies applicable to its study. Techniques like molecular dynamics simulations can be used to investigate the molecule's conformational flexibility, interactions with solvents, and binding affinities to potential targets. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between the molecule's structure and its biological activity, potentially guiding the design of novel derivatives with improved properties.

A: The stability of this compound can be influenced by factors like pH, temperature, and the presence of reducing agents. [] Formulation strategies, such as encapsulation within nanoparticles or liposomes, could potentially enhance its stability, solubility, and bioavailability for specific applications. [, ]

A: While specific historical milestones aren't detailed in the provided papers, this compound's role in understanding thiol-disulfide exchange reactions in biological systems represents a significant research area. Early work focused on characterizing its interaction with enzymes like thioltransferase. [, ] More recently, its use in material science, specifically in developing self-healing and yellowing-resistant polyurethanes, highlights its evolving applications. [, ]

A: Research on this compound spans multiple disciplines, including biochemistry, material science, and analytical chemistry. In biochemistry, it's instrumental in understanding redox regulation and enzyme mechanisms. [, , ] In material science, its dynamic disulfide bond properties are harnessed to develop innovative materials. [, ] This cross-disciplinary approach fosters innovation and a deeper understanding of the compound's diverse properties and potential applications.

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